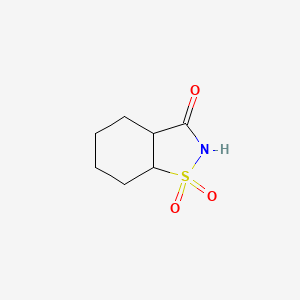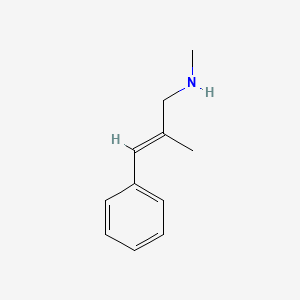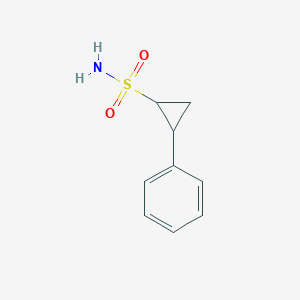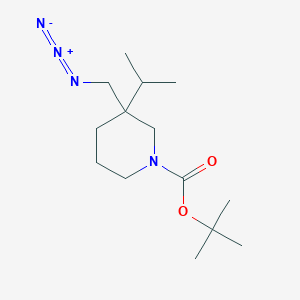
rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its octahydro-1lambda6,2-benzothiazole core, which is a bicyclic structure containing sulfur and nitrogen atoms. The “rac-” prefix indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride in the presence of a sulfur source. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Applications De Recherche Scientifique
Rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: In industrial applications, the compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes. The exact mechanism depends on the specific biological system and the derivative of the compound being studied.
Comparaison Avec Des Composés Similaires
Rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis can be compared with other similar compounds, such as:
Rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis: This compound has a similar bicyclic structure but contains an oxygen atom instead of sulfur.
Rac-methyl (3aR,7aR)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate: This compound features a pyrrole ring fused with a pyran ring, differing in the heteroatoms present.
The uniqueness of this compound lies in its sulfur-containing benzothiazole core, which imparts distinct chemical and biological properties compared to its oxygen or nitrogen analogs.
Propriétés
Formule moléculaire |
C7H11NO3S |
|---|---|
Poids moléculaire |
189.23 g/mol |
Nom IUPAC |
1,1-dioxo-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H11NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h5-6H,1-4H2,(H,8,9) |
Clé InChI |
SCIFFMCNMMSWKV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C(=O)NS2(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12312069.png)


![tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate](/img/structure/B12312082.png)
![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride](/img/structure/B12312084.png)
![2-amino-9-[5-(hydrazinylmethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12312087.png)




![2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B12312111.png)
![1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12312126.png)
